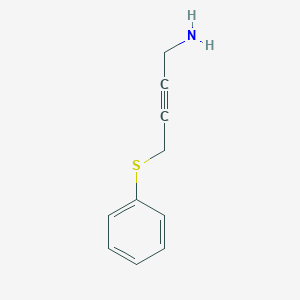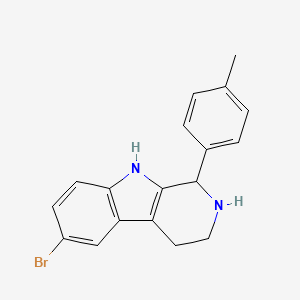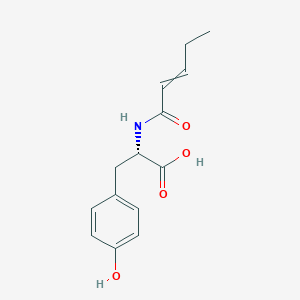
Propanediamide, 2,2-dimethyl-N,N'-bis(5-methyl-1H-pyrazol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)-: is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes. These compounds are characterized by the presence of two pyrazole rings attached to a central carbon atom. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- typically involves multi-component reactions. One common method is the one-pot pseudo three-component reaction, which involves the reaction of two equivalents of 3-methyl-5-pyrazolone derivatives with one equivalent of an aldehyde . Another approach is the one-pot pseudo five-component reaction, which involves the reaction of two equivalents of β-keto esters, two equivalents of hydrazines, and one equivalent of an aldehyde .
Industrial Production Methods: the general principles of multi-component reactions and the use of various catalysts, such as piperidine, sodium dodecyl sulfate, and electrochemical methods, can be applied to scale up the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyrazole N-oxides, while substitution reactions can yield a variety of substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology: In biological research, this compound is studied for its potential as an anti-inflammatory, antibacterial, and antifungal agent .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used as a chelating agent and in the synthesis of advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets and pathways. The pyrazole rings in the compound can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Bis(pyrazolyl)methane derivatives: These compounds share a similar structure with two pyrazole rings attached to a central carbon atom.
Pyrazole derivatives: Compounds containing the pyrazole ring structure, such as 3-methyl-5-pyrazolone and 1-phenyl-3-trifluoromethylpyrazol-5-one.
Uniqueness: Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is unique due to its specific substitution pattern on the pyrazole rings and the presence of the propanediamide backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
625385-97-9 |
|---|---|
Fórmula molecular |
C13H18N6O2 |
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-N,N'-bis(5-methyl-1H-pyrazol-3-yl)propanediamide |
InChI |
InChI=1S/C13H18N6O2/c1-7-5-9(18-16-7)14-11(20)13(3,4)12(21)15-10-6-8(2)17-19-10/h5-6H,1-4H3,(H2,14,16,18,20)(H2,15,17,19,21) |
Clave InChI |
UYCWVGOLQADCEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)NC(=O)C(C)(C)C(=O)NC2=NNC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)



![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14233149.png)


